Cas no 161104-21-8 (1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)-)

1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)- structure
161104-21-8 structure
Product Name:1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)-
CAS-Nr.:161104-21-8
MF:C30H48O2
MW:440.702042942417
CID:231381
Update Time:2024-03-01

1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Benz[e]indene-6-propanoicacid,3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3S,3aS,5aR,6S,7S,9bS)-
    • 1H-Benz[e]indene-6-propanoicacid,3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-m
    • 1H-Benz[e]indene-6-propanoic acid,3-(1,5-dimethyl-4-hexenyl)-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,[3S-[3a(R*),3aa,5aa,6a,7b,9bb]]-
    • 1H-Benz[e]indene-6-propanoicacid,3-[(1S)-1,5-dimethyl-4-hexenyl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-,(3S,3aS,5aR,6S,7S,9bS)- (9CI)
    • 3,4-Secolanosta-4(28),7,24-trien-3-oic acid, (13a,14b,17a,20S)-
    • Delevoyin A
    • 1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)-
    • Inchi: 1S/C30H48O2/c1-20(2)10-9-11-22(5)24-14-18-30(8)26-13-12-23(21(3)4)28(6,17-16-27(31)32)25(26)15-19-29(24,30)7/h10,13,22-25H,3,9,11-12,14-19H2,1-2,4-8H3,(H,31,32)/t22-,23-,24-,25-,28-,29-,30+/m0/s1
    • InChI-Schlüssel: CZQAPUYFUFOAPL-FOSHRBNYSA-N
    • Lächelt: [C@H]1([C@@H](C)CC/C=C(/C)\C)[C@@]2(C)[C@@](C)(C3=CC[C@@H](C(C)=C)[C@](C)(CCC(O)=O)[C@@]3([H])CC2)CC1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 32
  • XLogP3: 11.075

1H-Benz[e]indene-6-propanoic acid, 3-[(1S)-1,5-dimethyl-4-hexen-1-yl]-2,3,3a,4,5,5a,6,7,8,9b-decahydro-3a,6,9b-trimethyl-7-(1-methylethenyl)-, (3S,3aS,5aR,6S,7S,9bS)- Verwandte Literatur

Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd